molecular formula C8H8N2O B1590209 3,4-dihydroquinazolin-2(1H)-one CAS No. 66655-67-2

3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1590209
CAS RN: 66655-67-2
M. Wt: 148.16 g/mol
InChI Key: CTOUNZIAEBIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydroquinazolin-2(1H)-one derivatives have been explored for their potential as EGFR inhibitors in cancer treatment. These compounds can inhibit the activity of EGFR tyrosine kinase, which plays a crucial role in the signaling pathways that lead to cancer cell proliferation .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules. For example, it can be transformed into piperazine-1-carboxylate derivatives through reactions involving dichloromethane and HCl-dioxane solution .

Fluorescent Probes

Quinazolinones, including 3,4-dihydroquinazolin-2(1H)-one, have been utilized in the development of fluorescent probes for biological imaging. Their luminescence properties make them suitable for this application .

properties

IUPAC Name

3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUNZIAEBIWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494023
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinazolin-2(1H)-one

CAS RN

66655-67-2
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 144 mg (0.53 mmol) 1,1-bis-(4-methoxy-phenyl)-urea, 160 μl (1.06 mmol) cumic aldehyde and 16 μl (0.27 mmol) methane sulfonic acid in 1 ml diglyme is heated for 4 d at 100°. The reaction mixture is extracted with water/dichloromethane and the intermediate dihydro-quinazolinone is isolated by preparative HPLC. Oxidation with ruthenium trichloride and sodium periodate, as described above, furnishes 4-(4-isospropyl-phenyl)-6-methoxy-1-(4-methoxy-phenyl)-1.H.-quinazolin-2-one.
Name
1,1-bis-(4-methoxy-phenyl)-urea
Quantity
144 mg
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 3
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 6
3,4-dihydroquinazolin-2(1H)-one

Q & A

A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].

A: The provided research focuses on 3,4-dihydroquinazolin-2(1H)-one derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].

A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from 3,4-dihydroquinazolin-2(1H)-one precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.

A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.